molecular formula C8H5BF3NO2 B1462992 2-Cyano-3-(trifluoromethyl)phenylboronic acid CAS No. 1198181-40-6

2-Cyano-3-(trifluoromethyl)phenylboronic acid

Cat. No.: B1462992
CAS No.: 1198181-40-6
M. Wt: 214.94 g/mol
InChI Key: ISSIRNXSZUZLJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Cyano-3-(trifluoromethyl)phenylboronic acid is a useful research compound. Its molecular formula is C8H5BF3NO2 and its molecular weight is 214.94 g/mol. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary target of 2-Cyano-3-(trifluoromethyl)phenylboronic acid is the palladium catalyst used in Suzuki–Miyaura cross-coupling reactions . This reaction is a widely applied transition metal catalyzed carbon–carbon bond forming reaction .

Mode of Action

In the Suzuki–Miyaura coupling reaction, this compound interacts with its target, the palladium catalyst, through a process called transmetalation . This process involves the transfer of the boronic acid group from boron to palladium . The palladium catalyst also undergoes an oxidative addition with electrophilic organic groups, forming a new Pd–C bond .

Biochemical Pathways

The Suzuki–Miyaura coupling reaction is a key biochemical pathway affected by this compound . This reaction allows for the formation of carbon–carbon bonds under mild and functional group tolerant conditions . The downstream effects include the formation of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .

Result of Action

The primary result of the action of this compound is the formation of new carbon–carbon bonds via the Suzuki–Miyaura coupling reaction . This enables the synthesis of a wide range of organic compounds, making it a valuable tool in organic chemistry .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound should be stored in an inert atmosphere and under -20°C to maintain its stability . Additionally, the Suzuki–Miyaura coupling reaction conditions, such as temperature and the presence of other reagents, can also affect the efficacy of the compound .

Biochemical Analysis

Biochemical Properties

2-Cyano-3-(trifluoromethyl)phenylboronic acid plays a significant role in biochemical reactions, particularly in the field of organic synthesis. It is commonly used as a reagent in Suzuki-Miyaura coupling reactions, which are widely applied in the formation of carbon-carbon bonds . This compound interacts with various enzymes, proteins, and other biomolecules through its boronic acid group, which can form reversible covalent bonds with diols and other nucleophiles. These interactions are crucial for its role in enzyme inhibition and as a potential therapeutic agent .

Cellular Effects

The effects of this compound on cellular processes are diverse and depend on the specific cell type and experimental conditions. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can inhibit certain enzymes involved in metabolic pathways, leading to alterations in cellular function . Additionally, its ability to form covalent bonds with biomolecules can impact cell signaling and gene expression, potentially leading to changes in cellular behavior .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the formation of reversible covalent bonds with diols and other nucleophiles, which can inhibit enzyme activity . This compound can also interact with proteins and other biomolecules, leading to changes in their structure and function. These interactions can result in enzyme inhibition or activation, as well as alterations in gene expression .

Temporal Effects in Laboratory Settings

The stability and degradation of this compound in laboratory settings are important factors to consider. This compound is stable under inert atmosphere and should be stored in a freezer at temperatures below -20°C to maintain its integrity . Over time, it may undergo degradation, which can affect its efficacy in biochemical reactions. Long-term studies have shown that its effects on cellular function can vary depending on the duration of exposure and the specific experimental conditions .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. At lower doses, it may exhibit therapeutic effects, while higher doses can lead to toxic or adverse effects . Studies have shown that there are threshold effects, where the compound’s efficacy and toxicity are dose-dependent. It is crucial to determine the optimal dosage to achieve the desired therapeutic outcomes while minimizing adverse effects .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism . These interactions can affect metabolic flux and metabolite levels, leading to changes in cellular metabolism. The compound’s boronic acid group plays a key role in these interactions, allowing it to participate in enzyme-catalyzed reactions and influence metabolic pathways .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins . These interactions can affect its localization and accumulation in specific cellular compartments. Understanding the transport mechanisms is essential for determining the compound’s bioavailability and efficacy in biochemical applications .

Subcellular Localization

The subcellular localization of this compound is determined by its chemical properties and interactions with cellular components . It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. These factors can influence its activity and function within the cell, affecting its overall biochemical effects .

Properties

IUPAC Name

[2-cyano-3-(trifluoromethyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BF3NO2/c10-8(11,12)6-2-1-3-7(9(14)15)5(6)4-13/h1-3,14-15H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISSIRNXSZUZLJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C(=CC=C1)C(F)(F)F)C#N)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BF3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 2,2,6,6-tetramethylpiperidine (0.99 g, 7.02 mmol) in THF (25 ml) was added n-BuLi (2.80 ml, 2.5 M hexane solution, 7.02 mmol) at −10° C. After stirring for 10 min, this solution was cooled to −78° C., tris(1-methylethyl)borate (1.58 g, 8.4 mmol) was added, and the mixture was stirred for 5 min. To this solution was added a solution of 2-(trifluoromethyl)benzonitrile (1.00 g, 5.85 mmol) in THF (10 ml), and the mixture was stirred at −78° C. for 2 hr. The reaction solution was allowed to warm to room temperature, the reaction was quenched with acetic acid, and the solvent was evaporated under reduced pressure. Ethyl acetate was added to the residue, the precipitated solid was filtered off, and the filtrate was concentrated to give the title compound (3.14 g) as a mixture. This was used for the next reaction without performing further purification and identification.
Quantity
0.99 g
Type
reactant
Reaction Step One
Quantity
2.8 mL
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
1.58 g
Type
reactant
Reaction Step Two
Quantity
1 g
Type
reactant
Reaction Step Three
Name
Quantity
10 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.